(4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
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Overview
Description
(4-butoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiopyran ring. One common approach is to start with a suitable precursor such as (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid and then introduce the piperazine and butoxyphenyl groups through a series of reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiopyran ring can be oxidized to introduce additional oxygen atoms.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can be employed to replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include derivatives with different functional groups or structural modifications.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : It could be explored for its therapeutic properties, potentially as a drug candidate.
Industry: : Its unique properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the butoxyphenyl group and the dioxidotetrahydro-2H-thiopyran ring. Similar compounds might include other piperazine derivatives or thiopyran-based molecules, but the exact structure and functional groups set it apart.
List of Similar Compounds
(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
[(1,1-Dioxotetrahydro-2H-thiopyran-4-yl)methyl]amine hydrochloride
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-2-3-14-26-19-6-4-17(5-7-19)20(23)22-12-10-21(11-13-22)18-8-15-27(24,25)16-9-18/h4-7,18H,2-3,8-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISPKUYHHUGVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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